

"3-Formylpicolinic acid" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Formylpicolinic acid*

Cat. No.: *B100351*

[Get Quote](#)

An In-depth Technical Guide on **3-Formylpicolinic Acid**: Chemical Properties and Structure

Introduction

3-Formylpicolinic acid, also known as 3-formyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative with both a carboxylic acid and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural details, and general experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Formylpicolinic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
IUPAC Name	3-formylpyridine-2-carboxylic acid	
Synonyms	3-Formyl-2-pyridinecarboxylic acid, 2-Carboxy-3-pyridinecarboxaldehyde	[1] [2]
CAS Number	19182-29-7	[1]
Molecular Formula	C ₇ H ₅ NO ₃	[1]
Molecular Weight	151.12 g/mol	[1]
Appearance	Light yellow to brown solid	[1]
Melting Point	156-158 °C	[1] [3]
Boiling Point	364 °C	[1] [3]
Density	1.414 g/cm ³	[1] [3]
Flash Point	174 °C	[1] [3]
pKa	4.01 ± 0.10 (Predicted)	[1]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[1]

Structural Information

The structural identifiers for **3-Formylpicolinic acid** are provided below, which are essential for database searches and computational modeling.

Identifier	String	Reference
SMILES	C1=CC(=C(N=C1)C(=O)O)C=O	[2]
InChI Key	QLTBYXFCMMUJAN-UHFFFAOYSA-N	[2]

2D Chemical Structure

Caption: 2D structure of **3-Formylpicolinic acid**.

Experimental Protocols

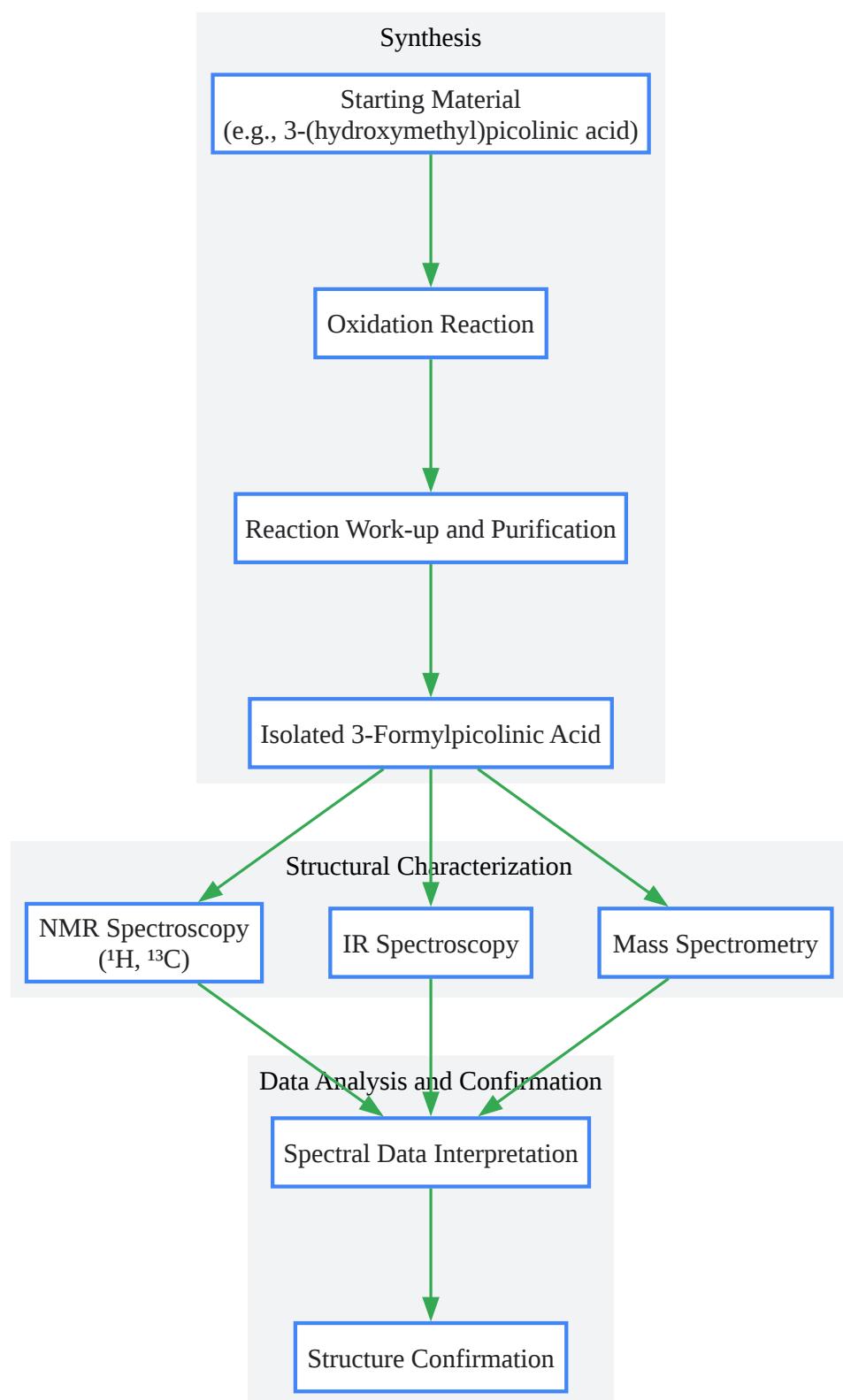
While specific, detailed experimental protocols for **3-Formylpicolinic acid** are not extensively published in readily accessible literature, general methodologies for its synthesis and characterization can be outlined based on standard organic chemistry practices.

Synthesis

A plausible synthetic route to **3-Formylpicolinic acid** could involve the oxidation of the corresponding alcohol, 3-(hydroxymethyl)picolinic acid, or the reduction of a more oxidized precursor. A general procedure for the oxidation of a primary alcohol to an aldehyde is as follows:

- **Dissolution:** Dissolve the starting material, 3-(hydroxymethyl)picolinic acid, in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
- **Oxidizing Agent:** Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, to the solution at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for PCC). Filter the mixture through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure **3-Formylpicolinic acid**.


Spectroscopic Characterization

The structure and purity of the synthesized **3-Formylpicolinic acid** would be confirmed using standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically in the 9-10 ppm region), and the carboxylic acid proton (a broad singlet, typically >10 ppm).
 - ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the aldehyde, in addition to the carbons of the pyridine ring.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around $2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch of the carboxylic acid (around $1700\text{-}1725\text{ cm}^{-1}$), the C=O stretch of the aldehyde (around $1680\text{-}1700\text{ cm}^{-1}$), and the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm^{-1}).
- Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **3-Formylpicolinic acid** (151.12 g/mol).

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **3-Formylpicolinic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

Safety Information

3-Formylpicolinic acid is associated with the following hazard statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Picolinic acid, 3-formyl- (6CI,8CI) | 19182-29-7 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Picolinic acid, 3-formyl- (6CI,8CI) | 19182-29-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. ["3-Formylpicolinic acid" chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100351#3-formylpicolinic-acid-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com